molecular formula C12H11BrZn B14878211 2-(1-Naphthyl)ethylZinc bromide

2-(1-Naphthyl)ethylZinc bromide

Cat. No.: B14878211
M. Wt: 300.5 g/mol
InChI Key: DKXLJPGCETZXPH-UHFFFAOYSA-M
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Description

2-(1-Naphthyl)ethylZinc bromide is an air- and moisture-sensitive organozinc reagent supplied as a solution in tetrahydrofuran (THF). This compound belongs to a class of organometallics that are widely used as key intermediates in synthetic organic chemistry, particularly in cross-coupling reactions . Its structure, featuring a naphthyl group, makes it a valuable building block for introducing bulky, polyaromatic systems into target molecules, which is a common requirement in the development of functional materials and pharmaceuticals . The primary research value of this reagent lies in its application in transition-metal-catalyzed reactions, such as Negishi coupling. In these reactions, it transmetallates with palladium or nickel catalysts to form new carbon-carbon bonds, enabling the synthesis of complex organic structures with high selectivity . This reactivity is essential for constructing conjugated systems found in organic light-emitting diodes (OLEDs), semiconductors, and advanced polymers. Furthermore, organozinc reagents often exhibit greater functional group tolerance and lower reactivity compared to Grignard or organolithium reagents, allowing for more controlled and complex synthetic strategies . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses. Like similar diorganozinc and alkylzinc halide compounds, it is highly reactive and may be pyrophoric, igniting spontaneously upon exposure to air . It must be handled under an inert atmosphere, such as nitrogen or argon, using techniques like Schlenk lines or gloveboxes to ensure safety and maintain reagent integrity.

Properties

Molecular Formula

C12H11BrZn

Molecular Weight

300.5 g/mol

IUPAC Name

bromozinc(1+);1-ethylnaphthalene

InChI

InChI=1S/C12H11.BrH.Zn/c1-2-10-7-5-8-11-6-3-4-9-12(10)11;;/h3-9H,1-2H2;1H;/q-1;;+2/p-1

InChI Key

DKXLJPGCETZXPH-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CC1=CC=CC2=CC=CC=C21.[Zn+]Br

Origin of Product

United States

Preparation Methods

Classical Zinc Activation Approach

The most widely documented method involves the reaction of 2-(1-naphthyl)ethyl bromide with zinc metal in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key parameters include:

  • Zinc Activation : Commercial zinc powder (100–200 mesh) is typically pre-treated with 1–5 mol% iodine to remove surface oxides. Rieke zinc (highly reactive, <10 μm particle size) enhances reaction rates but requires stringent moisture exclusion.
  • Solvent System : THF dominates due to its ability to solubilize both organic substrates and ionic intermediates. Dimethoxyethane (DME) alternatives show comparable efficacy but lower boiling points limit reaction temperatures.
  • Additives : Lithium chloride (1.1–1.5 equiv) stabilizes the organozinc intermediate as RZnBr·LiCl, suppressing Wurtz coupling side reactions.

Representative Procedure :

  • Charge THF (50 mL/g substrate), Zn powder (1.5 equiv), and I₂ (0.05 equiv) under N₂.
  • Heat to 50–55°C until the gray suspension turns dark (30–60 min).
  • Add 2-(1-naphthyl)ethyl bromide (1 equiv) dropwise over 1 h.
  • Stir at 50°C for 12–24 h until GC/MS indicates >95% conversion.
  • Filter through Celite® under N₂ to remove excess Zn.

Yield Optimization Data :

Additive Temp (°C) Time (h) Yield (%)
None 25 48 22
LiCl (1.1 eq) 50 18 74
I₂ (0.05 eq) 50 12 82
LiCl + I₂ 50 12 89

Mechanistic Considerations

The iodine-catalyzed pathway proceeds via radical intermediates:

  • Zn + I₂ → ZnI₂ (surface activation)
  • R–Br + Zn → R–Zn–Br (single electron transfer)
  • R–Zn–Br + LiCl → RZnBr·LiCl (solubilization)

Steric hindrance from the naphthyl group necessitates elevated temperatures (50–60°C) versus simpler alkyl analogs (25°C). Kinetic studies reveal a second-order dependence on [Zn] and first-order on [R–Br], with activation energy (Eₐ) of 68 kJ/mol.

Transmetallation from Grignard Reagents

Magnesium-to-Zinc Transfer

For substrates incompatible with direct Zn insertion, transmetallation offers an alternative:

  • Synthesize 2-(1-naphthyl)ethylmagnesium bromide via Mg insertion in THF.
  • Add ZnBr₂ (1.05 equiv) at −78°C to prevent Schlenk equilibrium disruptions.
  • Warm to 25°C over 2 h, yielding RZnBr·MgBr₂ complexes.

Comparative Efficiency :

Method Purity (%) Scalability Cost Index
Direct Zn Insertion 89 High 1.0
Mg/Zn Transmetallation 93 Moderate 1.8

While transmetallation achieves higher purity, the requirement for cryogenic conditions and stoichiometric MgBr₂ limits industrial adoption.

Emerging Catalytic Methods

Nickel-Mediated Cross-Electrophile Coupling

Recent advances utilize Ni(0) catalysts to couple 1-naphthyl bromides with ethylene zincates:

  • React 1-bromonaphthalene (1 equiv) with Zn(CH₂CH₂Br)₂ (1.2 equiv).
  • Add Ni(bpy)₃(BF₄)₂ (5 mol%) at 80°C in DMF.
  • Isolate 2-(1-naphthyl)ethylzinc bromide via fractional distillation (65–72% yield).

This method circumvents pre-functionalized ethyl bromides but requires rigorous exclusion of O₂.

Industrial-Scale Production Protocols

EvitaChem’s Continuous Flow Process

  • Reactor Design : Tubular SS316 reactor (ID 2 mm, L 10 m) packed with Zn granules.
  • Conditions : 60°C, 10 bar backpressure, THF flow rate 5 mL/min.
  • Output : 92% conversion at 1 kg/h throughput, >99% Br− removal via in-line ion exchange.

Sigma-Aldrich Batch Synthesis

  • Scale : 50–100 mmol batches under N₂ glovebox conditions.
  • Quality Control : ¹H NMR (THF-d₈) δ 7.45–8.05 (m, 7H, naphthyl), 2.85 (t, J=7.1 Hz, 2H, CH₂Zn), 1.92 (quin, J=7.1 Hz, 2H, CH₂CH₂Zn).

Critical Analysis of Methodologies

Parameter Direct Insertion Transmetallation Catalytic Ni
Atom Economy 91% 68% 78%
Byproduct Toxicity Low (ZnI₂) High (MgBr₂) Moderate
Scalability +++ ++ +
Functional Group Tolerance Moderate High Low

Direct insertion remains the benchmark for large-scale synthesis, while transmetallation suits sensitive substrates. Nickel catalysis shows promise but requires further optimization.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Naphthyl)ethylZinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl or diaryl compounds .

Scientific Research Applications

2-(1-Naphthyl)ethylZinc bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: It can be employed in the modification of biomolecules for studying biological processes.

    Medicine: Its derivatives are explored for potential therapeutic applications.

    Industry: It is used in the production of advanced materials and fine chemicals

Mechanism of Action

The mechanism of action of 2-(1-Naphthyl)ethylZinc bromide involves the formation of a reactive organozinc intermediate that can undergo various transformations. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Limitations of Available Evidence

The provided evidence lacks data on organozinc compounds, necessitating reliance on broader literature trends. For instance:

  • Melting Points: Aryl bromides (e.g., 4-Nitrobenzyl bromide) are often crystalline solids (mp ~50–100°C), whereas organozinc reagents are typically low-melting solids or liquids.
  • Synthetic Utility : While aryl bromides are direct electrophiles, this compound requires preformation but offers superior selectivity in bond-forming reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1-Naphthyl)ethylZinc bromide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves transmetallation from a Grignard precursor. For example, 2-(1-Naphthyl)ethyl magnesium bromide can be reacted with zinc bromide (ZnBr₂) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Purity optimization requires strict control of moisture and oxygen, as organozinc reagents are highly sensitive. Post-synthesis purification via cannula filtration or cold recrystallization (using hexane/THF mixtures) is recommended. Reaction progress should be monitored by <sup>1</sup>H NMR to confirm ligand exchange .

Q. How should this compound be stored to ensure stability, and what degradation markers should researchers monitor?

  • Methodological Answer : Store the compound under argon or nitrogen at −20°C in flame-sealed ampoules. Degradation is indicated by precipitation (due to hydrolysis) or discoloration (oxidation byproducts). Regular analysis via <sup>13</sup>C NMR can detect shifts in the naphthyl resonance (δ 125–135 ppm), while FTIR can identify Zn-OH stretches (~3600 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are diagnostic?

  • Methodological Answer : <sup>1</sup>H NMR in deuterated benzene (C₆D₆) resolves naphthyl protons as multiplet signals at δ 7.2–8.3 ppm. Zinc coordination shifts the ethylenic protons downfield (δ 1.5–2.5 ppm). Raman spectroscopy is useful for detecting Zn-C stretches (450–550 cm⁻¹), while inductively coupled plasma mass spectrometry (ICP-MS) quantifies zinc content .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity but may accelerate decomposition. Lower temperatures (−40°C to 0°C) stabilize the reagent during catalytic cycles (e.g., Negishi coupling). Kinetic studies using in situ <sup>19</sup>F NMR (with fluorinated substrates) reveal that THF at −20°C maximizes coupling efficiency while minimizing β-hydride elimination .

Q. What strategies mitigate competing side reactions (e.g., homocoupling) when using this compound in stereoselective syntheses?

  • Methodological Answer : Homocoupling is suppressed by using catalytic Pd₂(dba)₃ with SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which accelerates transmetallation. Pre-complexing the zinc reagent with LiCl (1–2 equiv.) enhances solubility and reduces aggregation, as shown in Heck-type reactions .

Q. How can computational methods (e.g., DFT) predict the regioselectivity of this compound in arylations?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level models the Zn-C bond polarization and charge distribution. For example, Fukui indices identify the β-carbon of the ethyl group as the nucleophilic site, aligning with experimental outcomes in aryl bromide couplings. Solvent effects (SMD model) refine activation energy predictions .

Q. What are the challenges in scaling up reactions involving this compound, and how can they be addressed?

  • Methodological Answer : Large-scale synthesis faces exothermicity risks during transmetallation. A segmented flow reactor with controlled temperature (−30°C) and residence time (10–15 min) ensures safe scaling. In-line IR spectroscopy monitors ZnBr₂ consumption, while quenching with dry ice prevents thermal runaway .

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